4-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-1-(5-chloro-2-methoxyphenyl)-1H-1,2,3-triazol-5-amine
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Description
The compound , 4-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-1-(5-chloro-2-methoxyphenyl)-1H-1,2,3-triazol-5-amine, is a complex organic molecule that likely exhibits a range of biological activities due to the presence of multiple heterocyclic components such as benzodioxole, thiazole, and triazole rings. These structural motifs are commonly found in compounds with potential pharmacological properties.
Synthesis Analysis
The synthesis of related heterocyclic compounds has been reported in the literature. For instance, the preparation of 4-((5-((1H-benzo[d][1,2,3]triazol-y)methyl)-1,3,4 thiadiazol-2yl)diazenyl derivatives involves a coupling reaction between a chlorodiazene precursor and various coupling reagents . Although the exact synthesis of the compound is not detailed, similar synthetic strategies could be employed, involving the construction of the triazole ring, followed by the introduction of the benzodioxole and thiazole moieties through subsequent coupling reactions.
Molecular Structure Analysis
The molecular structure of such compounds is characterized by the presence of multiple aromatic systems, which can engage in π-π interactions, and heteroatoms that can participate in hydrogen bonding. The presence of the triazole ring suggests potential for tautomeric shifts, which could influence the compound's binding to biological targets. The structural elucidation of similar compounds is typically achieved using spectroscopic methods such as IR, 1HNMR, and Mass spectroscopy .
Chemical Reactions Analysis
The reactivity of the compound would be influenced by the functional groups present. The triazole ring is known for its participation in click chemistry reactions, particularly the azide-alkyne cycloaddition. The benzo[d][1,3]dioxol-5-yl moiety could undergo electrophilic aromatic substitution reactions, while the thiazole ring could be involved in nucleophilic substitution reactions. The presence of a methoxy group on the phenyl ring could direct further substitution reactions to the ortho and para positions.
Physical and Chemical Properties Analysis
The physical and chemical properties of such a compound would be influenced by its molecular structure. The presence of multiple aromatic rings would likely result in a relatively high melting point and low solubility in water, while solubility could be enhanced in organic solvents. The compound's chemical stability would be influenced by the presence of the heteroatoms and the potential for intramolecular hydrogen bonding. The fluorescence properties of related benzothiazole analogues suggest that the compound might also exhibit fluorescence, which could be sensitive to pH changes and the presence of metal cations .
Scientific Research Applications
Antimicrobial Applications
Compounds with structural similarities, such as those incorporating 1,2,4-triazole derivatives, have been synthesized and demonstrated to possess antimicrobial activities. For example, Bektaş et al. (2007) synthesized novel 1,2,4-triazole derivatives screened for antimicrobial activities, showing good to moderate activities against test microorganisms (Bektaş et al., 2007). This suggests that similar compounds could be explored for antimicrobial purposes.
Antitumor Activities
Another area of interest is antitumor activities. For instance, compounds like 4-(tert-butyl)-5-(1H-1,2,4-triazol-1-yl)-N-(2-hydroxy-3,5-diiodinebenzyl)thiazol-2-amine have been synthesized and evaluated for their crystal structure and antitumor activity, indicating potential in cancer research (叶姣 et al., 2015).
Biological Activity Studies
Further synthesis and characterization studies reveal the biological activities of compounds containing thiazole and triazole units. Uma et al. (2017) and others have developed compounds integrating 1,3,4-thiadiazole and 1,2,4-triazole, demonstrating toxic effects against bacteria, highlighting their potential in developing new antimicrobial agents (Uma et al., 2017).
properties
IUPAC Name |
5-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-(5-chloro-2-methoxyphenyl)triazol-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClN5O3S/c1-26-14-5-3-11(20)7-13(14)25-18(21)17(23-24-25)19-22-12(8-29-19)10-2-4-15-16(6-10)28-9-27-15/h2-8H,9,21H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWBYIDVQPYFVRW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)N2C(=C(N=N2)C3=NC(=CS3)C4=CC5=C(C=C4)OCO5)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClN5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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